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Compound Name:
3-Chloro-4,5-dimethoxyaniline

hydrochloride

CAS No.: 1909337-13-8

Cat. No.: B2610039

Get Quote

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-4,5-dimethoxyaniline
Hydrochloride

Introduction
3-Chloro-4,5-dimethoxyaniline hydrochloride is a substituted aniline derivative that serves

as a valuable intermediate in organic synthesis, particularly in the development of

pharmaceutical and agrochemical compounds. The precise arrangement of its chloro, methoxy,

and amino substituents on the aromatic ring dictates its reactivity, physicochemical properties,

and biological activity. Therefore, unambiguous structure elucidation is a critical step in quality

control, process optimization, and regulatory compliance.

This technical guide provides a comprehensive, multi-technique framework for the definitive

structural characterization of 3-Chloro-4,5-dimethoxyaniline hydrochloride. It is designed for

researchers, analytical scientists, and drug development professionals, offering not just

protocols, but the scientific rationale behind the integrated analytical workflow. By

synergistically employing spectroscopic, crystallographic, and thermal methods, we can
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construct a self-validating system that confirms the compound's identity, purity, and solid-state

form with the highest degree of confidence.

Physicochemical & Chemical Properties
A foundational understanding begins with the compound's basic properties, which are essential

for sample handling, method development, and data interpretation.

Property Value Reference(s)

IUPAC Name
3-Chloro-4,5-dimethoxyaniline

hydrochloride
N/A

CAS Number 1909337-13-8 [1]

Molecular Formula C₈H₁₁Cl₂NO₂ [2]

Molecular Weight 224.08 g/mol [1]

SMILES
NC1=CC(OC)=C(OC)C(Cl)=C

1.[H]Cl
[2]

InChI Key
MTZWXRYPMUEDRB-

UHFFFAOYSA-N
[1]

Purity (Typical) ≥95% [1]

The Elucidation Workflow: An Integrated Approach
The structural confirmation of a molecule, particularly a salt, is not achieved by a single

technique but by the convergence of evidence from multiple orthogonal methods. Each

technique provides a unique piece of the structural puzzle, and their combined data provides a

result that is robust and definitive. The following workflow illustrates this synergistic strategy.
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Fig 1. Integrated workflow for structure elucidation.
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Part 1: Spectroscopic Characterization
Spectroscopic techniques probe the molecular structure at the atomic and functional group

level, providing the core data for confirming atom connectivity and the chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule in solution.

Rationale: For 3-Chloro-4,5-dimethoxyaniline, ¹H and ¹³C NMR will confirm the substitution

pattern on the aromatic ring, the presence and number of methoxy groups, and the nature of

the amine group. The hydrochloride form may influence the chemical shift of protons near

the ammonium group.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

δ 7.0-7.2 ppm (1H, s): Aromatic proton at C6. Expected to be a singlet due to minimal

coupling with meta protons.

δ 6.8-7.0 ppm (1H, s): Aromatic proton at C2. Expected to be a singlet.

δ 3.8-3.9 ppm (3H, s): Methoxy protons (e.g., at C5).

δ 3.7-3.8 ppm (3H, s): Methoxy protons (e.g., at C4). The two methoxy groups are in

different chemical environments and should appear as distinct singlets.

δ 5.0-6.0 ppm (3H, br s): Ammonium (-NH₃⁺) protons. This peak will be broad and its

chemical shift is highly dependent on concentration and residual water. It will exchange

with D₂O.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

δ 145-155 ppm: Aromatic carbons attached to oxygen (C4, C5).

δ 135-145 ppm: Aromatic carbon attached to the amino group (C1).

δ 115-125 ppm: Aromatic carbon attached to chlorine (C3).
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δ 100-115 ppm: Aromatic carbons attached to hydrogen (C2, C6).

δ 55-60 ppm: Methoxy carbons (-OCH₃). Two distinct signals are expected.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The key diagnostic feature for this

compound is confirming its hydrochloride salt form.

Rationale: While the free amine (R-NH₂) shows two distinct N-H stretching bands around

3300-3500 cm⁻¹, the corresponding ammonium salt (R-NH₃⁺) exhibits a very different and

characteristic broad absorption at lower wavenumbers.[3]

Expected Key IR Absorptions (KBr Pellet):

2400-3200 cm⁻¹ (broad, strong): This is the hallmark of an ammonium salt.[3] This band

corresponds to the N-H stretching vibrations of the -NH₃⁺ group and is one of the most

critical pieces of evidence for confirming the hydrochloride form.

3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

2830-2950 cm⁻¹ (medium): Aliphatic C-H stretching from the methoxy groups.

1580-1620 cm⁻¹ (medium): Aromatic C=C bending vibrations.

1200-1280 cm⁻¹ (strong): Aryl-O (ether) asymmetric C-O stretching.

1000-1050 cm⁻¹ (strong): Aryl-O (ether) symmetric C-O stretching.

600-800 cm⁻¹ (medium-strong): C-Cl stretching.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about elemental

composition through isotopic patterns and fragmentation.

Rationale: The presence of a chlorine atom in the molecule provides a definitive isotopic

signature. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural
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abundance ratio.[4] This results in a pair of molecular ion peaks separated by 2 Da, with a

characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.

Expected Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺) for the free base: The analysis will detect the free base (m/z 187) after

the salt dissociates in the instrument.

m/z 187: Corresponds to the molecule with the ³⁵Cl isotope.

m/z 189: Corresponds to the molecule with the ³⁷Cl isotope. The intensity of this peak

will be approximately one-third that of the m/z 187 peak.

Key Fragmentation Pattern:

m/z 172/174 (M-15): Loss of a methyl radical (•CH₃) from a methoxy group, a common

fragmentation pathway for methoxylated aromatics. The 3:1 isotopic pattern will be

retained.

Part 2: Solid-State and Elemental Characterization
These methods provide definitive information about the three-dimensional structure, crystalline

form, and elemental composition of the bulk material.

X-Ray Diffraction (XRD)
XRD is the most powerful technique for analyzing the solid-state structure of a crystalline

material.

Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" for structure

determination.[5]

Rationale: If a high-quality single crystal can be grown, SCXRD provides the absolute 3D

atomic arrangement, yielding precise bond lengths, bond angles, and information on

intermolecular interactions (like hydrogen bonding between the ammonium group and

chloride ion).[5][6] This technique offers unambiguous proof of the substitution pattern and

conformation.
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Powder X-ray Diffraction (PXRD): This technique is used on the bulk powder material.

Rationale: PXRD provides a unique "fingerprint" for a specific crystalline form. It is

essential for routine quality control, phase purity analysis, and identifying potential

polymorphism.[7] The experimental PXRD pattern can be compared to the pattern

calculated from SCXRD data to confirm the bulk material is the same phase as the single

crystal.[8]

Thermal Analysis (DSC/TGA)
Thermal methods characterize the material's response to heating, providing information on

melting, decomposition, and stability.

Rationale: These techniques are vital for determining key physical properties and assessing

the stability of the hydrochloride salt.

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as

it is heated. It is used to determine the melting point, which is a key indicator of purity. A

sharp endotherm corresponds to the melting of a crystalline solid.

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a

function of temperature. TGA can reveal the temperature at which the compound begins to

decompose and can indicate the presence of solvates or hydrates.[3]

Elemental Analysis
Rationale: Combustion analysis provides the weight percentage of Carbon, Hydrogen, and

Nitrogen (CHN analysis). This experimental data is compared against the theoretical

percentages calculated from the molecular formula (C₈H₁₁Cl₂NO₂) to confirm the elemental

composition and support the proposed structure.

Integrated Structure Confirmation
No single piece of data is sufficient on its own. The power of this multi-technique approach lies

in the convergence of all data points to a single, unambiguous conclusion.
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Confirmed Structure:
3-Chloro-4,5-dimethoxyaniline
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Fig 2. Convergence of evidence for structure confirmation.

Experimental Protocols
The following are generalized, field-proven protocols. Instrument parameters should be

optimized for the specific equipment used.

Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard

(e.g., TMS) if quantitative analysis is needed.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters

include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of
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¹³C.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired FID. Calibrate the spectrum to the residual solvent peak or internal standard.

Protocol 2: FTIR Spectroscopy
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry,

spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a

fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a

hydraulic press.

Background Collection: Place no sample in the beam path and collect a background

spectrum (typically 32 scans at a resolution of 4 cm⁻¹).

Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum

over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent like

methanol or ethyl acetate. The sample may be derivatized (e.g., with BSTFA) to improve

volatility, though it is often unnecessary for simple anilines.[3]

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

GC Method:

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm DB-5ms).[4]

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes.
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MS Method:

Ionization Mode: EI at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Analysis: Analyze the resulting total ion chromatogram for purity and the mass spectrum of

the main peak for molecular ion information and fragmentation patterns.

Protocol 4: Powder X-Ray Diffraction (PXRD)
Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into

a sample holder, ensuring a flat, level surface.

Instrumentation: Use a powder diffractometer, typically with a Cu Kα radiation source (λ =

1.5406 Å).

Data Acquisition: Collect the diffraction pattern over a 2θ range of 5° to 40° with a step size

of 0.02° and a suitable counting time per step.

Analysis: Analyze the positions (2θ) and intensities of the diffraction peaks to obtain the

characteristic fingerprint of the crystalline solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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